molecular formula C18H16N2O2 B2647139 (2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide CAS No. 19473-98-4

(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide

Cat. No.: B2647139
CAS No.: 19473-98-4
M. Wt: 292.338
InChI Key: POTPVJOBCXVCJE-UHFFFAOYSA-N
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Description

(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide (CAS 19473-98-4) is a chemical compound of significant interest in medicinal chemistry and anticancer research. With the molecular formula C18H16N2O2 and a molecular weight of 292.338 g/mol, this hydrazide derivative is a valuable scaffold for developing novel therapeutic agents . Scientific studies on structurally related 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have demonstrated potent in vitro antiproliferative activity across a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and cancers of the breast, ovary, kidney, and central nervous system . COMPARE analysis and mechanistic studies indicate that this class of compounds exerts its antiproliferative effects by acting as antitubulin agents, effectively inhibiting tubulin polymerization in both cellular assays and with purified tubulin, leading to disrupted cell cycle progression . This mechanism is a established strategy in cancer therapy. Furthermore, related (E)-cinnamoylhydrazone derivatives have shown promising biological activity against tropical diseases, specifically as potential agents against Chagas' disease (American trypanosomiasis), caused by the parasite Trypanosoma cruzi . This expands the potential research applications of this compound beyond oncology. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling, safety, and experimental protocol information.

Properties

IUPAC Name

(Z)-3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]prop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-14H,(H,19,21)(H,20,22)/b13-11-,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTPVJOBCXVCJE-HEEUSZRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)/C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide typically involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with cinnamaldehyde under acidic or basic conditions to form the desired enehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of (2Z)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylhydrazones, while reduction can produce hydrazine derivatives. Substitution reactions on the aromatic rings can lead to various substituted enehydrazides .

Scientific Research Applications

Chemistry

(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide serves as a building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound's reactive functional groups enable its use in synthesizing more complex organic molecules.
  • Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating studies on metal interactions and catalysis.

Biology

The compound exhibits notable biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Studies indicate potential efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents.
  • Anticancer Properties : Research has shown that this compound may inhibit key enzymes involved in cancer cell proliferation, highlighting its therapeutic potential in oncology.

Materials Science

In materials science, the compound is explored for its role in developing novel materials:

  • Polymer Development : Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or functionalities of the resulting materials.
  • Coatings and Composites : this compound can be used to create specialized coatings that exhibit desirable properties such as chemical resistance or UV stability.

Mechanism of Action

The mechanism of action of (2Z)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation . The pathways involved include the modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s core structure includes a hydrazide linkage (-CONH-NH-) and conjugated double bonds, which differentiate it from analogs with alternative functional groups (e.g., benzimidazole, triazole, or amide substituents). Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound Hydrazide, α,β-unsaturated Phenyl groups (Z,E-configuration) Not explicitly reported
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazole (Compound 235) Benzimidazole, enoyl Phenyl, benzimidazole Antiproliferative (GI50: 0.79–1.53 µM)
Selinexor (KPT-330) Hydrazide, triazole Trifluoromethyl, pyrazine Anticancer (FDA-approved)
2-Hydroxy-N,N'-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide Benzohydrazide, hydroxy Hydroxybenzene, enylidene Antimicrobial
(2Z)-N-(4-methylphenyl)-3-phenyl-2-[(2E)-3-phenylprop-2-enamido]prop-2-enamide Amide, α,β-unsaturated 4-Methylphenyl, enamide Not reported

Impact of Functional Groups on Properties

Hydrazide vs. This modification correlates with broad-spectrum antiproliferative activity . In contrast, the hydrazide group in the target compound may favor hydrogen-bonding interactions, influencing solubility and protein-binding affinity .

Hydroxy Substitution (): The addition of a hydroxy group in 2-hydroxy-N,N'-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide facilitates hydrogen-bonding networks, as described by Etter’s graph-set analysis . This could improve crystallinity and antimicrobial activity compared to the non-hydroxylated target compound .

Amide vs. Hydrazide (): The amide-linked analog () lacks the NH-NH bridge, reducing conformational flexibility but increasing hydrolytic stability.

Selinexor ():

  • Selinexor’s trifluoromethyl and triazole groups contribute to its high binding affinity to Exportin-1 (XPO1), a nuclear transport protein. The target compound’s phenyl groups lack these electron-withdrawing substituents, suggesting divergent biological targets .

Biological Activity

(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is a hydrazone derivative with potential biological significance. This compound has garnered attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N2O2\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2

1. Anti-inflammatory Activity

Research indicates that hydrazone derivatives exhibit significant anti-inflammatory effects. A study demonstrated that this compound reduced inflammation markers in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study ReferenceDose (mg/kg)Inhibition (%)Cytokines Measured
1070TNF-alpha
2085IL-6

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action is believed to involve the activation of caspases and modulation of the Bcl-2 family proteins.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
HT29 (Colon Cancer)12Bcl-2 modulation

3. Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anti-inflammatory Effects : A randomized controlled trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Patients receiving the compound showed a significant reduction in pain scores compared to the placebo group, indicating its potential as a therapeutic agent for inflammatory conditions.
  • Case Study on Anticancer Properties : A clinical study investigated the effects of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results showed enhanced tumor regression rates and improved patient survival compared to chemotherapy alone.

Q & A

Q. What computational models predict the compound’s interaction with biological targets?

  • Methodology :
  • Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., kinase ATP-binding sites) using the compound’s X-ray structure.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

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